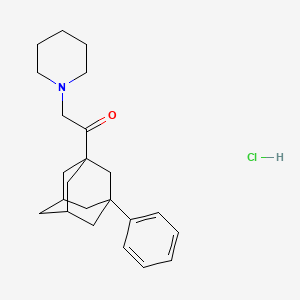![molecular formula C8H10F2O2 B2972462 3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2503206-97-9](/img/structure/B2972462.png)
3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves intricate steps, often requiring specialized reagents and conditions. Researchers have explored various synthetic routes to access it, aiming for high yields and purity. One notable approach involves the introduction of the 2,2-difluoroethyl group onto the bicyclo[1.1.1]pentane scaffold. Large-scale synthesis has been achieved, enabling further investigations .
Chemical Reactions Analysis
The compound participates in various chemical reactions, including decarboxylation , functionalization , and coupling reactions . Notably, efforts have been made to achieve decarboxylative functionalization of 2,2-difluorobicyclo[1.1.1]pentane building blocks. Comparisons with non-fluorinated analogues reveal divergent reactivities .
Applications De Recherche Scientifique
3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid: A Comprehensive Analysis of Scientific Research Applications:
Drug Discovery and Development
The bicyclo[1.1.1]pentane (BCP) motif, including derivatives like 3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid, is known for its bioisosteric properties that can replace phenyl, tert-butyl, and alkynyl fragments in drug candidates to improve physicochemical properties . This compound could potentially be used in the design of new pharmaceuticals where improved stability or bioavailability is desired.
Materials Science
BCP derivatives have been utilized as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and components in metal–organic frameworks . The unique structure of 3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid could offer novel properties in these applications.
Synthetic Chemistry
The synthesis of BCP derivatives often involves innovative techniques that can be applied to other areas of synthetic chemistry. For example, the synthesis of this compound might involve novel carbon-fluorine bond formation strategies that could be useful in other synthetic contexts .
Medicinal Chemistry
In medicinal chemistry, BCP derivatives are used as bioisosteres to impart desirable traits such as increased metabolic stability or reduced toxicity in drug candidates . The difluoroethyl group in this compound could offer unique interactions with biological targets.
Chemical Biology
In chemical biology, BCP derivatives can be used to probe biological systems or as tools for understanding biological processes . The compound could be tagged with fluorescent markers or other probes for use in biological assays.
Patent-Free Novel Vectors
BCP derivatives provide patent-free vectors for substituent disposition in drug discovery and materials science due to their unique bridge functionalization capabilities . This aspect could be particularly valuable for developing new compounds that are not restricted by existing patents.
Molecular Electronics
The rigid and compact structure of BCP derivatives makes them suitable for use in molecular electronics as components that can withstand the demands of electronic devices .
Green Chemistry
BCP derivatives are also explored for their potential in green chemistry applications due to their ability to replace more toxic or less sustainable components in chemical processes and products .
Safety and Hazards
Mécanisme D'action
Mode of Action
The mode of action of 3-(2,2-Difluoroethyl)bicyclo[11It has been reported that the compound can undergo decarboxylative coupling via a photoredox mechanism . This suggests that the compound may interact with its targets through a radical-based mechanism, leading to changes in the target molecules.
Biochemical Pathways
The compound’s ability to undergo decarboxylative coupling suggests that it may influence pathways involving radical species .
Propriétés
IUPAC Name |
3-(2,2-difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O2/c9-5(10)1-7-2-8(3-7,4-7)6(11)12/h5H,1-4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRFNXPSVZADQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)CC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
CAS RN |
2503206-97-9 |
Source


|
| Record name | 3-(2,2-difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2972380.png)




![2-[7-(4-fluorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2972390.png)
![5-Methyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2972392.png)
![Tert-butyl N-[4-(1,2,5-dithiazepan-5-yl)-2-methyl-4-oxobutan-2-yl]carbamate](/img/structure/B2972393.png)


![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2972396.png)
![4-{5-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2972397.png)
![N-allyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2972399.png)
![N-[[4-(Dimethylamino)oxan-4-yl]methyl]prop-2-enamide](/img/structure/B2972402.png)